molecular formula C17H34O2 B14667292 5,5-Dimethyl-2-undecyl-1,3-dioxane CAS No. 38216-79-4

5,5-Dimethyl-2-undecyl-1,3-dioxane

Cat. No.: B14667292
CAS No.: 38216-79-4
M. Wt: 270.5 g/mol
InChI Key: VWQNQWGNFQGZHD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-undecyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This particular compound is characterized by its unique structure, which includes two methyl groups and an undecyl chain attached to the dioxane ring. It is used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-undecyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol with undecanal. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-undecyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxane ring to more saturated forms.

    Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated dioxane derivatives.

Scientific Research Applications

5,5-Dimethyl-2-undecyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-undecyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-dioxane: A similar compound with a shorter alkyl chain.

    1,3-Dioxane: The parent compound without the methyl and undecyl substitutions.

    5,5-Dimethyl-1,3-dithiane: A sulfur-containing analog.

Uniqueness

5,5-Dimethyl-2-undecyl-1,3-dioxane is unique due to its specific structural features, such as the undecyl chain and the two methyl groups. These modifications confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

38216-79-4

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

5,5-dimethyl-2-undecyl-1,3-dioxane

InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-16-18-14-17(2,3)15-19-16/h16H,4-15H2,1-3H3

InChI Key

VWQNQWGNFQGZHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1OCC(CO1)(C)C

Origin of Product

United States

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